4-((3,4-difluorophenyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione typically involves multi-step organic reactions. One common method is the condensation of 3,4-difluoroaniline with isothiocyanates, followed by cyclization to form the quinazoline core. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 2-Amino-4-(4-nitrophenyl)thiazole
- 2-Amino-4-(4-chlorophenyl)thiazole
Uniqueness
4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thione group
Properties
Molecular Formula |
C14H9F2N3S |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
4-(3,4-difluoroanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H9F2N3S/c15-10-6-5-8(7-11(10)16)17-13-9-3-1-2-4-12(9)18-14(20)19-13/h1-7H,(H2,17,18,19,20) |
InChI Key |
MXPVVBWBHBCKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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